(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone
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Overview
Description
(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound is characterized by the presence of a benzylpiperazine moiety and a dimethoxyindole structure, which contribute to its unique chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone typically involves the reaction of 4-benzylpiperazine with 4,5-dimethoxyindole-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as receptors and enzymes.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonin receptor antagonist, modulating the serotonergic transmission in the brain. This modulation can lead to anxiolytic and antidepressant effects by restoring the balance of serotonin levels .
Comparison with Similar Compounds
Similar Compounds
(4-benzylpiperazin-1-yl)-(3-methoxyquinoxalin-2-yl)methanone: Another serotonin receptor antagonist with anxiolytic properties.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.
Uniqueness
(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone is unique due to its specific combination of benzylpiperazine and dimethoxyindole structures, which contribute to its distinct pharmacological profile. Its ability to modulate serotonin receptors sets it apart from other compounds with similar structures .
Properties
CAS No. |
899378-31-5 |
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Molecular Formula |
C22H25N3O3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H25N3O3/c1-27-20-9-8-18-17(21(20)28-2)14-19(23-18)22(26)25-12-10-24(11-13-25)15-16-6-4-3-5-7-16/h3-9,14,23H,10-13,15H2,1-2H3 |
InChI Key |
SEWWLQVMNAYZGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
solubility |
51.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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